1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione
Description
The compound 1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione features a bicyclic core (3-azabicyclo[3.2.1]octane-2,4-dione) with a 1,3-thiazole substituent at position 3.
Properties
IUPAC Name |
1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-12(2)8-4-5-13(12,3)10(17)15(9(8)16)11-14-6-7-18-11/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWRQJCVHTUURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)C3=NC=CS3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the bicyclic core, followed by the introduction of the thiazole ring. Key steps include:
Formation of the Bicyclic Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Thiazole Ring: This step often involves the cyclization of a precursor containing sulfur and nitrogen atoms under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of alkylated thiazole derivatives
Scientific Research Applications
1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The 3-azabicyclo[3.2.1]octane-2,4-dione core is conserved across analogues, but substituents at position 3 significantly alter physicochemical and biological properties. Key derivatives include:
Physicochemical Properties
- Solubility : Morpholinylmethyl (C₁₅H₂₄N₂O₃) and hydroxy-piperidinylpropyl (C₁₇H₂₈N₂O₃) derivatives exhibit higher polarity due to oxygen and nitrogen atoms, enhancing aqueous solubility compared to the thiazole-containing target compound .
- Basicity: Piperidinyl and dimethylaminoethyl substituents introduce strong basicity (pKa ~8–10), favoring protonation at physiological pH, whereas the thiazole group (weakly basic, pKa ~2.5) remains neutral .
- Aromaticity: The thiazole ring in the target compound enables π-π stacking and hydrogen bonding, which may improve target binding in enzymes or receptors compared to non-aromatic analogues .
Pharmacological Data
- Morpholinylmethyl Derivative (C₁₅H₂₄N₂O₃): Demonstrated efficacy in modulating gamma-secretase, with IC₅₀ values in the nanomolar range for amyloid-beta reduction .
Biological Activity
1,8,8-trimethyl-3-(1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a bicyclic framework with a thiazole moiety. Its IUPAC name is this compound, and it can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C10H15N3O2S |
| Molecular Weight | 225.30 g/mol |
| CAS Number | 78339-85-2 |
Anti-inflammatory Effects
The compound is hypothesized to exhibit anti-inflammatory effects similar to other azabicyclic compounds that inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory efficacy at the site of inflammation . The SAR studies conducted on related compounds have shown that modifications in the structure can significantly impact their biological activity.
Structure-Activity Relationship (SAR)
A detailed SAR analysis of azabicyclic compounds has revealed that specific modifications can enhance their pharmacological profiles. For instance, the introduction of various substituents on the thiazole ring or alterations in the bicyclic structure can lead to improved selectivity and potency against target enzymes like NAAA .
In Vitro Studies
In vitro assays have been conducted on related compounds to evaluate their effects on human cell lines. For example, certain azabicyclo derivatives demonstrated significant inhibitory effects on cancer cell proliferation in assays involving human tumor cells such as KB and HepG2/A2 . These findings suggest that this compound may also possess similar anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
